2-chloro-3-nitro-1H-pyrrole

Overview

Description

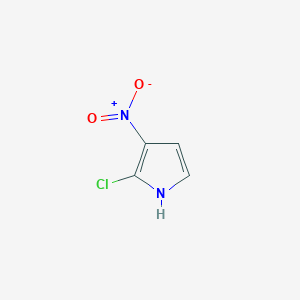

2-Chloro-3-nitro-1H-pyrrole (CAS: 80947-09-7) is a heterocyclic compound with the molecular formula C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol. Its structure features a pyrrole ring substituted with a chlorine atom at position 2 and a nitro group at position 3 (Figure 1). These electron-withdrawing substituents significantly influence its reactivity, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research .

The compound requires storage under inert conditions (e.g., nitrogen or argon) at 2–8°C to prevent degradation, as indicated by its sensitivity to moisture and oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-nitro-1H-pyrrole typically involves the nitration of 2-chloropyrrole. One common method is the reaction of 2-chloropyrrole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-nitro-1H-pyrrole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-chloro-3-amino-1H-pyrrole.

Substitution: Various substituted pyrroles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

2-chloro-3-nitro-1H-pyrrole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-nitro-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-3-nitro-1H-pyrrole, a comparative analysis with structurally related compounds is essential. Below, we highlight key differences and similarities using 1-methyl-3-nitro-1H-pyrrole (CAS: 823-72-3) as a primary comparator (Table 1).

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | 1-Methyl-3-nitro-1H-pyrrole |

|---|---|---|

| CAS Number | 80947-09-7 | 823-72-3 |

| Molecular Formula | C₄H₃ClN₂O₂ | C₅H₆N₂O₂ |

| Molecular Weight | 146.53 g/mol | 126.11 g/mol (calculated) |

| Substituents | Cl (position 2), NO₂ (position 3) | CH₃ (position 1), NO₂ (position 3) |

| Storage Conditions | 2–8°C (inert atmosphere) | Not specified |

| Applications | Pharmaceutical intermediates | Pharmaceutical intermediates |

Key Observations:

Substituent Effects: The chlorine atom in this compound enhances electrophilicity at the pyrrole ring, favoring nucleophilic substitution or coupling reactions. Both compounds retain a nitro group at position 3, which is critical for redox reactivity and interactions with biological targets (e.g., enzyme inhibition).

Molecular Weight and Functionalization :

- The lower molecular weight of 1-methyl-3-nitro-1H-pyrrole (126.11 g/mol vs. 146.53 g/mol) may confer advantages in drug design, where smaller molecules often exhibit better bioavailability.

Research Findings and Implications

- Synthetic Utility : Nitro-chloro pyrroles are frequently employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a common motif in medicinal chemistry .

- Safety Considerations : The compound’s hazard profile includes GHS warnings for acute toxicity (Category 4) and skin irritation, necessitating rigorous handling protocols .

Biological Activity

2-Chloro-3-nitro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a nitro group attached to a pyrrole ring, which influences its reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can modify its biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄ClN₃O₂ |

| Molecular Weight | 163.55 g/mol |

| CAS Number | 80947-09-7 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its structural similarity to other biologically active pyrrole derivatives, such as indole. These compounds often interact with various biological targets, including enzymes and receptors.

Target Interaction

- Receptor Binding : Similar to indole derivatives, this compound may bind with high affinity to multiple receptors, potentially leading to various pharmacological effects.

- Enzyme Inhibition : The compound has shown promise as an inhibitor in biochemical assays, which is critical for drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have demonstrated that nitro-substituted pyrroles can possess significant antibacterial properties. For instance, compounds derived from the pyrrole structure have been reported to show effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Antitumor Activity

The compound has also been explored for its antitumor potential. In vitro studies have shown that certain nitro-pyrrole derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Case Studies

-

Antibacterial Efficacy : A study on new synthetic nitro-pyrrolomycins revealed that modifications at the nitro position enhanced their minimum bactericidal concentration (MBC) against bacterial strains while reducing cytotoxicity towards normal cells .

Compound MBC (µM) Toxicity (IC50) Nitro-PM 5a 80 Higher than PM-C Nitro-PM 5b 60 Lower than PM-C - Antitumor Activity : Another investigation into pyrrole derivatives highlighted their ability to induce apoptosis in colon cancer cells (HCT116) and breast cancer cells (MCF7), with lower toxicity levels compared to traditional chemotherapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, similar compounds suggest that factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will be crucial for evaluating its therapeutic potential.

Q & A

Q. What synthetic routes are effective for preparing 2-chloro-3-nitro-1H-pyrrole, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives often involves multi-step reactions with careful control of conditions. For example:

- Nucleophilic substitution reactions using chloroacetyl chloride under low-temperature conditions (0–5°C) in tetrahydrofuran (THF) can introduce chlorine substituents .

- Nitration steps may require mixed acid systems (e.g., HNO₃/H₂SO₄) to achieve regioselective nitro group placement. Optimization of solvent polarity and reaction time is critical to avoid over-nitration or decomposition .

- Reflux conditions (e.g., ethanol or acetonitrile under heating) are commonly used to improve yields, as seen in analogous pyrrole syntheses .

Key parameters for optimization :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during halogenation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nitro group stability .

- Catalysts : Acidic or basic catalysts (e.g., NaOH) can accelerate specific steps, such as cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer:

Robust characterization requires a combination of techniques:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, pyrrole protons typically resonate at δ 6.5–7.5 ppm, while nitro groups deshield adjacent carbons .

- IR Spectroscopy : Nitro groups show strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Chlorine substituents may exhibit C-Cl stretching at 550–750 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic doublets .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and crystal packing. Programs like SHELXL refine structural models against diffraction data .

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Answer:

Yield discrepancies often arise from subtle variations in:

- Reagent purity : Trace moisture can hydrolyze chloroacetyl intermediates, reducing yields .

- Workup protocols : Incomplete extraction or crystallization steps may lead to losses. Use TLC to monitor reaction progress and optimize isolation .

- Regiochemical control : Competing nitration pathways (e.g., C-2 vs. C-5 nitration in pyrroles) require strict temperature and solvent control .

Mitigation strategies :

- Reproduce literature methods with exact reagent grades and conditions.

- Perform kinetic studies to identify rate-limiting steps .

- Use computational tools (e.g., DFT) to predict favorable reaction pathways .

Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound in drug discovery?

Answer:

SAR analysis involves:

- Functional group modifications : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to evaluate toxicity and potency. Analogous studies on pyrrolo[2,3-b]pyridine derivatives show that chloro and nitro groups enhance target binding .

- Pharmacophore mapping : Use docking simulations to identify interactions with biological targets (e.g., kinases or enzymes). For example, the nitro group may act as a hydrogen bond acceptor .

- In vitro assays : Test derivatives against disease models (e.g., anti-inflammatory or antimicrobial) to correlate substituent effects with activity .

Advanced tip : Combine X-ray crystallography (for target-ligand complexes) and molecular dynamics simulations to refine SAR models .

Q. What methodologies are employed to determine the crystal structure of this compound using X-ray diffraction?

Answer:

Crystal structure determination involves:

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion .

Structure Solution : Apply direct methods (e.g., SHELXT) to phase the data. For challenging cases, employ charge-flipping algorithms .

Refinement : Use SHELXL to optimize atomic positions, displacement parameters, and occupancy factors. Constrain nitro and chloro groups using DFIX and ISOR commands .

Validation : Check for errors using tools like PLATON (e.g., ADDSYM for missed symmetry) .

Key challenges :

- Disorder in nitro or chloro groups requires split-atom modeling.

- Weak diffraction due to crystal defects: Optimize crystallization solvents (e.g., DMSO/water mixtures) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Computational approaches include:

- DFT Calculations : Optimize transition states to evaluate activation energies. For example, the chloro group’s leaving ability can be compared to bromo or iodo analogs .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group proximity) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects to predict solvent-dependent reactivity (e.g., DMSO vs. THF) .

Case study : MD simulations of 2-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl ethanone revealed accelerated substitution in polar solvents due to stabilized transition states .

Properties

IUPAC Name |

2-chloro-3-nitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVGSTOYBHWTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80947-09-7 | |

| Record name | 2-chloro-3-nitro-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.